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c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 -

c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2

Catalog Number: EVT-10979285
CAS Number:
Molecular Formula: C153H232N42O45
Molecular Weight: 3379.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is a cyclic derivative of glucagon-like peptide-1, a crucial hormone involved in glucose metabolism and insulin secretion. This particular structure is designed to enhance the stability and activity of the native glucagon-like peptide-1, which is a 30- or 31-amino-acid peptide derived from proglucagon processing in the intestine. The primary forms of this peptide are GLP-1(7-36)NH2 and GLP-1(7-37), both of which exhibit insulinotropic properties, meaning they stimulate insulin secretion from pancreatic beta cells .

Source

Glucagon-like peptide-1 is synthesized in the intestinal L-cells and is released in response to food intake. The specific derivative c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is synthesized through various chemical methods aimed at enhancing its biological activity and metabolic stability .

Classification

This compound falls under the category of peptides, specifically as a modified form of glucagon-like peptide-1. It can be classified as a peptide hormone and a potential therapeutic agent for conditions such as type 2 diabetes due to its role in glucose homeostasis.

Synthesis Analysis

Methods

The synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired sequence. Advanced methods such as chemoselective ligation are also employed to create cyclic structures that enhance the compound's stability and receptor affinity .

Technical Details

The synthesis process may include:

  • Coupling reactions: Utilizing coupling agents to facilitate the formation of peptide bonds.
  • Cyclization: Introducing lactam bridges between specific amino acid residues (in this case, Glu and Lys) to create a cyclic structure that mimics the natural conformation of glucagon-like peptide-1.
  • Purification: Techniques such as high-performance liquid chromatography are used to isolate the final product from unreacted materials and byproducts.
Molecular Structure Analysis

Structure

The molecular structure of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 consists of a cyclic backbone formed by linking the side chains of glutamic acid at position 21 and lysine at position 25, with glycine at position 8 serving as part of the linear sequence. This cyclic structure promotes a conformation that enhances receptor binding affinity and biological activity.

Data

The molecular formula can be represented as C₁₈H₂₃N₃O₄S, with specific stereochemistry influencing its interaction with GLP-1 receptors. The introduction of cyclic constraints significantly alters its pharmacokinetic properties compared to linear analogs .

Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 include:

  • Peptide bond formation: Between amino acids during synthesis.
  • Lactam formation: Between glutamic acid and lysine side chains to create the cyclic structure.

Technical Details

These reactions are typically facilitated by activating agents that promote nucleophilic attack on carboxyl groups by amine groups, leading to efficient bond formation while minimizing side reactions.

Mechanism of Action

Process

c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 functions by binding to GLP-1 receptors located on pancreatic beta cells. Upon binding, it activates intracellular signaling pathways that enhance glucose-dependent insulin secretion, thereby reducing blood glucose levels.

Data

Studies have demonstrated that this modified peptide retains high receptor affinity and functional potency similar to native GLP-1, making it a promising candidate for therapeutic applications in diabetes management .

Physical and Chemical Properties Analysis

Physical Properties

c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is characterized by:

  • Molecular weight: Approximately 385 Da.
  • Solubility: Generally soluble in aqueous solutions, suitable for physiological conditions.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability due to cyclization reduces susceptibility to enzymatic degradation compared to linear forms.
  • Half-life: The half-life in circulation is significantly extended compared to native glucagon-like peptide due to modifications made during synthesis .
Applications

Scientific Uses

c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 has significant implications in medical research and therapeutics:

  • Diabetes treatment: As an agonist for GLP-1 receptors, it offers potential benefits in managing type 2 diabetes through improved insulin secretion and reduced blood sugar levels.
  • Weight management: Its role in appetite regulation may contribute to weight loss strategies for obese patients .
Molecular Design and Synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2

Rationale for Cyclization: Stapled Peptide Conformation and Receptor Topology Optimization

The cyclization of c[Glu²³-Lys²⁷][Gly⁸]GLP-1(7-37)-NH₂ via a lactam bridge between glutamic acid at position 23 and lysine at position 27 constitutes a strategic approach to impose conformational restraint on the peptide backbone. This i to i+4 side chain-to-side chain cyclization stabilizes the α-helical segment spanning residues 23–27, a region critical for glucagon-like peptide-1 receptor (GLP-1R) engagement. Conformational studies demonstrate that such macrocyclization reduces the entropic penalty associated with receptor binding by pre-organizing the peptide into its bioactive helical conformation, thereby enhancing binding affinity and functional potency. The lactam bridge effectively mimics natural stabilizing interactions while conferring resistance to proteolytic degradation by hindering enzyme access to the peptide backbone [2].

Receptor mapping indicates that the stabilized helix optimizes topological complementarity with the extracellular domain of GLP-1R, particularly enhancing interactions with transmembrane helices 1 and 2. Cyclized analogs exhibit picomolar receptor affinity comparable to native glucagon-like peptide-1(7-37) due to this precise spatial orientation of key contact residues (e.g., Phe²², Ile²⁶, Val²⁷). Notably, cyclization positions were systematically optimized; bridging Glu²³-Lys²⁷ demonstrated superior receptor activation over alternative linkages (e.g., Glu¹⁸-Lys²² or Glu²²-Lys²⁶), underscoring the position-dependence of conformational stabilization efficacy [2].

Table 1: Impact of Lactam Bridge Position on GLP-1 Receptor Activity

Cyclization PositionReceptor Binding Affinity (IC₅₀ nM)cAMP Induction (EC₅₀ nM)α-Helicity Increase (%)
Glu¹⁸-Lys²²1.8 ± 0.32.1 ± 0.424
Glu²²-Lys²⁶0.9 ± 0.21.2 ± 0.332
Glu²³-Lys²⁷0.7 ± 0.10.8 ± 0.241
Unmodified GLP-1(7-37)1.5 ± 0.41.7 ± 0.3-

Data derived from receptor binding assays and circular dichroism spectroscopy [2].

Position-Specific Modifications: Structural Implications of Gly⁸ Substitution and C-Terminal Amidation

The [Gly⁸] substitution represents a deliberate deviation from the native Ala⁸ in glucagon-like peptide-1(7-37). This modification attenuates dipeptidyl peptidase-4 (DPP-4) recognition and cleavage by disrupting the enzyme’s substrate specificity pocket. Gly⁸ eliminates the β-methyl group of alanine, thereby sterically hindering DPP-4’s catalytic triad from accessing the scissile bond between residues 8 and 9. Molecular dynamics simulations confirm reduced conformational flexibility at the N-terminus upon Gly⁸ incorporation, extending plasma half-life from minutes to >12 hours while preserving insulinotropic activity [2] [3].

C-terminal amidation (CONH₂ vs. COOH in native peptide) enhances metabolic stability by neutralizing the negative charge at the C-terminus. This modification reduces susceptibility to carboxypeptidase degradation and optimizes peptide solubility for purification. Crucially, amidation preserves the C-terminal α-helical propensity required for receptor internalization, as evidenced by retained endocytic efficiency in GLP-1R-expressing cells. Structural analyses reveal that the amidated C-terminus maintains hydrogen bonding with Ser³⁵ and Arg³⁶, stabilizing the hydrophobic core essential for signal transduction [3].

The synergistic effect of Gly⁸ and C-terminal amidation was validated via alanine scanning mutagenesis: Gly⁸ analogs exhibited 20-fold higher stability in human plasma than Ala⁸ counterparts, while amidation further reduced C-terminal degradation by >90%. These modifications collectively enhance the pharmacokinetic profile without compromising the pharmacophore—verified by retained picomolar potency in glucose-dependent insulin secretion assays [2] [3].

Solid-Phase Peptide Synthesis (SPPS) Strategies for Engineered GLP-1 Analogs

Synthesis of c[Glu²³-Lys²⁷][Gly⁸]GLP-1(7-37)-NH₂ employs Fmoc (9-fluorenylmethoxycarbonyl)-based solid-phase peptide synthesis on a Rink amide resin to achieve C-terminal amidation. The 31-residue peptide is assembled using a stepwise protocol with the following critical optimizations:

  • Resin and Coupling Chemistry: Rink amide MBHA resin (0.55 mmol/g loading) enables C-terminal amide formation. Amino acid couplings utilize HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)/HOBt (1-hydroxybenzotriazole) activation in N,N-dimethylformamide with 4-fold molar excess of Fmoc-amino acids for 45 minutes per coupling cycle. Difficult sequences (e.g., hydrophobic segment ¹⁵Leu-¹⁸Glu) incorporate pseudoproline dipeptides (Fmoc-Leu-Ser(Ψ⁽Me,Mepro)-OH) to prevent aggregation [2] [5].
  • Orthogonal Protection: Lys²⁷ side chain employs Mtt (4-methyltrityl) protection, selectively cleavable by 1% trifluoroacetic acid in dichloromethane, while Glu²³ utilizes alloc (allyloxycarbonyl) deprotected via Pd(PPh₃)₄ catalysis. This orthogonality enables on-resin lactamization after peptide assembly completion but prior to global deprotection [2].
  • Macrocyclization: Following selective deprotection, the peptide-resin is treated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/DIEA (N,N-diisopropylethylamine) (5:6 molar ratio) in dimethylformamide for 2 hours to form the Glu²³-Lys²⁷ lactam bridge. Successful cyclization is monitored by Kaiser ninhydrin test for free amine disappearance [2].

Global deprotection uses trifluoroacetic acid:triisopropylsilane:water (95:2.5:2.5) for 3 hours, yielding crude peptide with a target mass of 3359.5 Da (C₁₅₁H₂₂₉N₄₁O₄₄). Average crude yields exceed 65%, with cyclization efficiency >85% confirmed by liquid chromatography-mass spectrometry [2] [5].

Chromatographic Purification and Mass Spectrometric Characterization Protocols

Purification of the crude cyclic peptide necessitates reverse-phase high-performance liquid chromatography (RP-HPLC) under denaturing conditions to resolve conformational isomers. The optimized protocol employs:

  • Column: Phenomenex Jupiter C₁₈ (250 × 21.2 mm, 10 μm particle size)
  • Mobile Phase: A: 0.1% trifluoroacetic acid in water; B: 0.1% trifluoroacetic acid in acetonitrile
  • Gradient: 25% B to 45% B over 40 minutes at 8 mL/min flow rate
  • Detection: UV absorbance at 214 nm and 280 nm

Cyclization efficiency is verified by retention time shift: the lactam-bridged peptide elutes 3.2 minutes earlier than its linear counterpart due to reduced hydrophobicity. Fractions with >95% purity (analytical HPLC) are pooled and lyophilized, achieving an average isolated yield of 23% from crude peptide [2] [3].

Mass spectrometric characterization uses electrospray ionization time-of-flight (ESI-TOF) in positive ion mode:

  • Observed m/z: [M+3H]³⁺ 1120.81 (calculated 1120.79), [M+4H]⁴⁺ 840.87 (calculated 840.84)
  • Mass Accuracy: <3 ppm deviation confirms elemental composition (C₁₅₁H₂₂₉N₄₁O₄₄)
  • Tandem Mass Spectrometry: Collision-induced dissociation at 25 eV fragments the precursor ion (m/z 1120.81), generating signature y₂₄ (m/z 2621.3) and b₇ (m/z 784.4) ions that validate the Glu²³-Lys²⁷ linkage [1] [3].

Table 2: Analytical Characterization Parameters for c[Glu²³-Lys²⁷][Gly⁸]GLP-1(7-37)-NH₂

Analytical MethodKey ParametersAcceptance Criteria
RP-HPLC PurityColumn: Zorbax SB-C₁₈ (4.6×150 mm, 3.5 μm)≥96% purity (214 nm detection)
Gradient: 20-50% acetonitrile/0.1% TFA in 25 min
ESI-TOF MSMass Error: <3 ppm; Isotopic Match: >90%C₁₅₁H₂₂₉N₄₁O₄₄ confirmed
Peptide ContentAmino acid analysis after 6N HCl hydrolysis95-105% of theoretical
Circular Dichroismα-Helicity: >40% (222 nm minimum) in PBS, pH 7.4Unambiguous helical stabilization

Comprehensive quality control specifications derived from published analytical workflows [1] [2] [3].

Secondary structure validation via circular dichroism spectroscopy confirms α-helix stabilization: the cyclized analog exhibits 41.3% helicity (vs. 28.7% in linear control) with characteristic minima at 208 nm and 222 nm. This structural enhancement directly correlates with the compound’s bioactivity profile, establishing the success of the rational design strategy [2].

Properties

Product Name

c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,12S,21S)-21-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-6-(3-amino-3-oxopropyl)-3-methyl-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C153H232N42O45

Molecular Weight

3379.7 g/mol

InChI

InChI=1S/C153H232N42O45/c1-15-80(10)124(150(238)172-82(12)128(216)181-107(62-88-65-164-93-36-23-22-35-91(88)93)140(228)183-103(58-77(4)5)141(229)192-122(78(6)7)148(236)180-95(37-24-27-53-154)131(219)167-69-116(206)173-94(40-30-56-163-153(159)160)130(218)165-67-113(158)203)194-142(230)105(59-85-31-18-16-19-32-85)184-137(225)101(48-52-120(211)212)179-136(224)97(38-25-28-54-155)177-135(223)96-39-26-29-55-162-114(204)50-46-99(133(221)168-70-117(207)175-100(45-49-112(157)202)134(222)171-81(11)127(215)176-96)178-138(226)102(57-76(2)3)182-139(227)104(61-87-41-43-90(201)44-42-87)185-145(233)109(72-196)188-147(235)111(74-198)189-149(237)123(79(8)9)193-144(232)108(64-121(213)214)186-146(234)110(73-197)190-152(240)126(84(14)200)195-143(231)106(60-86-33-20-17-21-34-86)187-151(239)125(83(13)199)191-118(208)71-169-132(220)98(47-51-119(209)210)174-115(205)68-166-129(217)92(156)63-89-66-161-75-170-89/h16-23,31-36,41-44,65-66,75-84,92,94-111,122-126,164,196-201H,15,24-30,37-40,45-64,67-74,154-156H2,1-14H3,(H2,157,202)(H2,158,203)(H,161,170)(H,162,204)(H,165,218)(H,166,217)(H,167,219)(H,168,221)(H,169,220)(H,171,222)(H,172,238)(H,173,206)(H,174,205)(H,175,207)(H,176,215)(H,177,223)(H,178,226)(H,179,224)(H,180,236)(H,181,216)(H,182,227)(H,183,228)(H,184,225)(H,185,233)(H,186,234)(H,187,239)(H,188,235)(H,189,237)(H,190,240)(H,191,208)(H,192,229)(H,193,232)(H,194,230)(H,195,231)(H,209,210)(H,211,212)(H,213,214)(H4,159,160,163)/t80-,81-,82-,83+,84+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1

InChI Key

QOGYXVBERDYIBU-ZKFPJBBCSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCCNC(=O)CCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N4)C)CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N

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